Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate
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Overview
Description
Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . . This compound is characterized by the presence of a benzoate ester linked to a piperidine ring, which is further substituted with a hydroxyl group.
Preparation Methods
The synthesis of Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate typically involves the reaction of 4-hydroxybenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate can be compared with similar compounds such as:
4-Hydroxy-2-quinolones: These compounds share a hydroxyl group and exhibit similar biological activities.
Indole derivatives: These compounds also have diverse biological activities and are used in medicinal chemistry.
4-Hydroxypiperidine: This compound has a similar piperidine core and is known for its biological activity.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
methyl 4-[(4-hydroxypiperidin-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)12-4-2-11(3-5-12)10-15-8-6-13(16)7-9-15/h2-5,13,16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENYDGICWPLNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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